3-Methoxy-4-(3-methylbutoxy)benzoyl chloride
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Overview
Description
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group and a 3-methylbutoxy group, and a carbonyl chloride functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxy-4-(3-methylbutoxy)benzoic acid.
Reaction Conditions: The carboxylic acid group is converted to a benzoyl chloride group using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) in the presence of a suitable solvent such as dichloromethane (DCM).
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzoyl chloride group can participate in nucleophilic substitution reactions with various nucleophiles, such as alcohols, amines, and water.
Common Reagents and Conditions: Reagents like pyridine, triethylamine, and dimethylformamide (DMF) are often used to facilitate these reactions.
Major Products Formed: Products include esters, amides, and hydrolyzed products depending on the nucleophile used.
Mechanism of Action
Target of Action
Similar compounds like benzoyl chlorides are known to react with carboxylic acids, alcohols, and amines .
Mode of Action
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride, like other benzoyl chlorides, is likely to undergo nucleophilic addition-elimination reactions . It can react with nucleophiles such as carboxylic acids, alcohols, and amines to form respective carboxylic anhydrides, esters, and amides .
Biochemical Pathways
It’s known that benzyl chlorides can participate in organozinc-mediated, palladium-catalyzed cross-coupling reactions . This suggests that this compound could potentially be involved in similar reactions, leading to the formation of complex organic compounds.
Result of Action
Given its potential to participate in cross-coupling reactions , it could contribute to the synthesis of complex organic compounds.
Scientific Research Applications
3-Methoxy-4-(3-methylbutoxy)benzoyl chloride is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules or as a probe in biochemical assays.
Medicine: It may be employed in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: Its applications include the production of polymers, coatings, and other materials requiring specific chemical functionalities.
Comparison with Similar Compounds
3-Methoxy-4-(3-methylbutoxy)benzaldehyde: This compound differs by having an aldehyde group instead of a benzoyl chloride group.
3-Methoxy-4-(3-methylbutoxy)benzoic acid: This compound has a carboxylic acid group instead of a benzoyl chloride group.
3-Methoxy-4-(3-methylbutoxy)benzohydrazide: This compound has a hydrazide group instead of a benzoyl chloride group.
Uniqueness: The presence of the benzoyl chloride group in 3-Methoxy-4-(3-methylbutoxy)benzoyl chloride makes it more reactive compared to its counterparts, allowing it to participate in a wider range of chemical reactions.
Properties
IUPAC Name |
3-methoxy-4-(3-methylbutoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-9(2)6-7-17-11-5-4-10(13(14)15)8-12(11)16-3/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSNAIAZQMADBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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